molecular formula C16H15ClN4O3S B5779165 4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B5779165
M. Wt: 378.8 g/mol
InChI Key: MZBFPGYDWQULDG-UHFFFAOYSA-N
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Description

4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzoxadiazole ring.

    Substitution: The piperazine ring and the benzoxadiazole moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring or the benzoxadiazole moiety.

Mechanism of Action

The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzoxadiazole moiety may interact with enzymes or other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c17-12-3-1-4-13(11-12)20-7-9-21(10-8-20)25(22,23)15-6-2-5-14-16(15)19-24-18-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBFPGYDWQULDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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